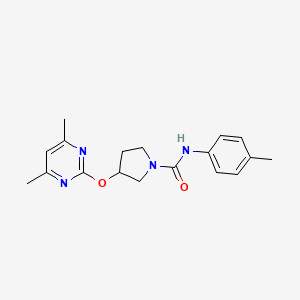
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20N2O2
- Molecular Weight : 288.35 g/mol
- CAS Number : Not specified in the literature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety is significant as it often enhances the compound's affinity for specific targets.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing pyrimidine structures have shown efficacy against viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). In a study, a related compound demonstrated an EC50 value of 6.7 μM against HCV, indicating a promising antiviral profile .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. A study involving pyrimidine derivatives revealed that modifications at the C-2 and N-3 positions significantly enhanced reverse transcriptase inhibitory activity, which is crucial for targeting cancer cell proliferation . Additionally, compounds with similar scaffolds have been shown to induce apoptosis in cancer cell lines at sub-micromolar concentrations .
Study 1: Antiviral Efficacy
A recent investigation evaluated a series of pyrimidine-based compounds for their antiviral activity against RSV. The study found that certain modifications led to increased potency, with some compounds achieving EC50 values as low as 0.12 mmol/L compared to standard antiviral agents .
Study 2: Anticancer Properties
Another study focused on the cytotoxic effects of pyrimidine derivatives on various cancer cell lines, including MCF-7 and U-937. The results indicated that these compounds exhibited significant growth inhibition, with IC50 values ranging from 0.65 to 2.41 μM, highlighting their potential as anticancer agents .
Data Table: Biological Activities of Related Compounds
Propriétés
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-4-6-15(7-5-12)21-18(23)22-9-8-16(11-22)24-17-19-13(2)10-14(3)20-17/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJYHYHRHYDFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














